2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol
Description
2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol is a pyrazoline derivative featuring a hydroxyl-substituted phenyl ring at position 2 and a 2-fluorophenyl group at position 5 of the pyrazoline core. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor antagonism . The fluorine substituent on the phenyl ring enhances electronic properties (e.g., electron-withdrawing effect) and may improve metabolic stability compared to non-fluorinated analogs .
Structure
3D Structure
Properties
Molecular Formula |
C15H13FN2O |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H13FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-8,13,17,19H,9H2 |
InChI Key |
XMDMAAGFWYQMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Chalcone Synthesis
The chalcone intermediate, (2E)-1-(2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, is prepared by refluxing equimolar quantities of 2-hydroxyacetophenone and 2-fluorobenzaldehyde in ethanol with a base catalyst (e.g., barium hydroxide or potassium hydroxide). Reaction conditions typically involve reflux at 70–80°C for 4–6 hours, yielding chalcones in 65–78% efficiency after recrystallization.
Representative Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Hydroxyacetophenone | 0.05 mol | Ethanol | 80°C | 6 hrs | 72% |
| 2-Fluorobenzaldehyde | 0.055 mol | Ethanol | 80°C | 6 hrs | 72% |
| Barium hydroxide | 0.075 mol | — | — | — | — |
Pyrazoline Formation
The chalcone intermediate is cyclized using hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. Hydrazine acts as a nucleophile, attacking the α,β-unsaturated ketone system to form the pyrazoline ring. Optimal conditions include a 1:1.2 molar ratio of chalcone to hydrazine hydrate, reflux for 4–6 hours, and yields of 68–75%. Microwave-assisted synthesis reduces reaction time to 20–30 minutes, enhancing yields to 82–88%.
Critical Parameters:
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation significantly improves the efficiency of pyrazoline formation. In one protocol, chalcone and hydrazine hydrate (1:1.5 molar ratio) are irradiated at 120°C for 25 minutes in ethanol, achieving 85% yield compared to 68% under conventional reflux. MAOS minimizes side reactions, such as over-oxidation or polymerization, by ensuring rapid and uniform heating.
Advantages of MAOS:
-
Faster kinetics: 4–6 hours → 20–30 minutes.
-
Higher purity: Reduced byproduct formation.
Post-cyclization modifications enable the introduction of auxiliary groups. For example, sulfonylation of the pyrazoline’s nitrogen atom using 4-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) produces sulfonamide derivatives, though this is less common for the target compound.
Reaction Scheme:
Solvent and Catalyst Optimization
Solvent Effects
Catalytic Additives
-
Pyridine: Neutralizes HCl byproducts in sulfonylation reactions.
-
Phase-transfer catalysts (e.g., DTMAB): Facilitate glycosylation or sulfonation.
Spectroscopic Validation and Quality Control
Synthetic batches are validated using:
-
IR Spectroscopy: N-H stretch (3250–3300 cm⁻¹), C=N (1600 cm⁻¹), and phenolic O-H (3400 cm⁻¹).
-
¹H NMR: Pyrazoline protons (δ 3.1–3.4 ppm for CH₂, δ 5.2–5.5 ppm for CH), aromatic protons (δ 6.8–8.2 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 256.27 (C₁₅H₁₃FN₂O).
Yield Optimization Strategies
| Strategy | Conventional Yield | Optimized Yield |
|---|---|---|
| Microwave irradiation | 68% | 85% |
| Solvent (DMF vs. ethanol) | 70% | 78% |
| Hydrazine ratio (1:1.2) | 65% | 75% |
Challenges and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media .
-
Products : Formation of ortho-quinone derivatives via two-electron oxidation (Figure 1).
-
Mechanism : The phenolic –OH donates electrons, forming a resonance-stabilized phenoxyl radical intermediate, which further oxidizes to the quinone .
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80–90 | 72–85 | 2-(Pyrazolinyl)-1,2-quinone |
| CrO₃/Acetic Acid | 25 (RT) | 65 | Semiquinone intermediate |
Reduction Reactions
The pyrazoline ring undergoes selective hydrogenation:
-
Reagents/Conditions : H₂ gas (1–3 atm) with Pd/C catalyst in ethanol .
-
Mechanism : Catalytic hydrogenation reduces the C=N bond of the pyrazoline ring, retaining the fluorophenyl and phenolic groups .
Key Data :
Nucleophilic Aromatic Substitution
The ortho-fluorine atom on the phenyl group participates in substitution:
-
Reagents/Conditions : Amines (e.g., piperidine) in DMF at 100°C .
-
Products : 2-(Pyrazolinyl)-phenol derivatives with substituted amines .
Table 2: Substitution Reactions
| Nucleophile | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | DMF | 12 | 63 |
| Sodium methoxide | Methanol | 8 | 55 |
Condensation Reactions
The phenolic –OH and pyrazoline NH groups facilitate condensation:
-
With Aldehydes : Reacts with 4-fluorobenzaldehyde in ethanol/NaOH to form Schiff bases (Figure 3) .
-
With 1,3-Diketones : Forms fused heterocycles (e.g., chromone-pyrazole hybrids) via Knoevenagel reaction .
Cyclization Reactions
Intramolecular hydrogen bonding between the phenolic –OH and pyrazoline N enables cyclization:
-
Products : Chromone-fused pyrazoline derivatives (Figure 4) .
-
Mechanism : Acetylation of –OH followed by cyclodehydration .
Acid/Base-Mediated Tautomerism
The compound exhibits keto-enol tautomerism in solution:
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules. Its structural features make it versatile in creating derivatives that can be further modified for specific applications.
2. Biological Activity
- Antimicrobial Properties : Research indicates that compounds related to 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol exhibit significant antimicrobial activity against various pathogens, including fungi and bacteria. This includes studies showing efficacy against Candida albicans and Cryptococcus neoformans .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, making it relevant in the development of treatments for inflammatory diseases.
3. Medical Applications
- Anti-cancer Research : The compound has shown promise in inhibiting cancer cell growth. Studies conducted by the National Cancer Institute demonstrated its cytotoxic effects against several human tumor cell lines, suggesting its potential as an anti-cancer agent .
- Drug Development : Its interaction with biological targets positions it as a candidate for drug development, particularly in creating new therapeutic agents aimed at various diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazoline ring can interact with enzymes and receptors. These interactions can lead to the modulation of various biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Electronic Properties
- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects and reduced steric hindrance compared to chlorophenyl analogs (e.g., R11 in ). Fluorine’s smaller atomic radius enhances aromatic stacking while maintaining metabolic resistance .
- Hydroxyl Group: The 2-hydroxyphenyl moiety enables intramolecular hydrogen bonding (observed in for a nitrophenoxy analog), which stabilizes planar conformations and may enhance solubility compared to methoxy or nitro derivatives.
Q & A
What are the recommended synthetic routes for 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol, and how can reaction conditions be optimized?
Basic Research Question
A common approach involves condensation reactions between fluorophenyl-substituted precursors and pyrazoline intermediates. For example, fluorophenyl aldehydes (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, CAS 881674-56-2) can react with hydrazine derivatives under acidic or basic conditions to form pyrazoline rings . Optimization includes:
- Temperature control : Reactions often proceed at 80–100°C in ethanol or DMF.
- Catalysts : Use of acetic acid or p-toluenesulfonic acid (PTSA) improves cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
How can NMR and X-ray crystallography resolve structural ambiguities in fluorophenyl-pyrazoline derivatives?
Basic Research Question
1H/13C NMR : Assign signals for the phenolic -OH (δ ~10–12 ppm) and pyrazoline protons (δ 6.5–8.5 ppm). Fluorine substituents deshield adjacent protons, causing splitting patterns (e.g., 2-fluorophenyl protons show coupling constants J = 8–12 Hz) .
X-ray crystallography : Single-crystal studies (e.g., 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) confirm planar pyrazoline rings and dihedral angles between fluorophenyl and phenol moieties (~15–25°) . Discrepancies in bond lengths (e.g., C–N in pyrazoline: 1.33–1.38 Å) are resolved via refinement with SHELXL .
What computational methods validate the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict:
- HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.
- Electrostatic potential maps : Negative charge localized on the phenolic oxygen and pyrazoline nitrogen .
Molecular docking : Simulations (AutoDock Vina) assess interactions with biological targets (e.g., cyclooxygenase-2), showing hydrogen bonding with phenolic -OH and fluorophenyl hydrophobic contacts .
How do solvent polarity and pH influence the tautomeric behavior of this compound?
Advanced Research Question
In polar solvents (DMSO, water) , the enol-keto tautomer equilibrium shifts toward the keto form due to stabilization of the carbonyl group. UV-Vis spectroscopy (λmax ~320 nm in methanol) and IR (C=O stretch at ~1680 cm⁻¹) monitor tautomer ratios . At pH > 8 , deprotonation of the phenol group (-OH → O⁻) stabilizes the enolate form, altering reactivity in nucleophilic substitutions .
What analytical strategies identify and quantify impurities in synthesized batches?
Advanced Research Question
HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect common impurities (e.g., unreacted 2-fluorophenyl precursors or oxidation byproducts). LC-QTOF identifies impurities like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (m/z 189.19) . Limit of detection (LOD) : ~0.1% via calibration curves (R² > 0.99) .
How does the fluorophenyl substituent affect biological activity compared to non-fluorinated analogs?
Advanced Research Question
Structure-activity relationship (SAR) studies : Fluorine enhances:
- Lipophilicity (logP increases by ~0.5 units), improving membrane permeability.
- Metabolic stability : Resistance to CYP450 oxidation due to C–F bond strength.
In in vitro assays , fluorinated derivatives show 2–3x higher inhibition of COX-2 compared to chloro or methyl analogs (IC50 = 1.2 µM vs. 3.5 µM) .
What crystallization conditions yield high-quality single crystals for X-ray studies?
Basic Research Question
Slow evaporation : Dissolve 10–20 mg in ethanol/water (7:3) at 50°C, cool to 4°C over 48 hours. Diffraction-quality crystals form as colorless needles (space group P21/c, Z = 4) . Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection at 173 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
